Quinacrine hydrochloride
Description
Historical Trajectories in Pharmaceutical Research
The story of Quinacrine (B1676205) hydrochloride begins in the 1920s when it was designed and synthesized by the pharmaceutical company Bayer. mdpi.com Its development was part of a broader research effort in the 1930s focused on creating synthetic antimalarial agents. nih.gov Quinacrine, also known as Atabrine, emerged as a key therapeutic agent during World War II, where it was widely used to treat soldiers infected with malaria. mdpi.compccarx.com This extensive use made it one of the most studied synthetic drugs in modern medical history. pccarx.com During this period of widespread administration, it was observed that soldiers taking the drug for malaria also experienced relief from symptoms of lupus. pccarx.com
Following the war, Quinacrine was largely superseded by chloroquine (B1663885) for malaria treatment. pccarx.comnih.gov However, its observed efficacy in other areas prompted new avenues of research. In the 1950s, its fluorescent properties and ability to bind to DNA were discovered, and formal investigations into its use for lupus erythematosus began. mdpi.compccarx.com A pivotal report in 1951 detailed its successful use in treating skin lesions associated with lupus. pccarx.com Concurrently, its application expanded to include the treatment of parasitic infections such as giardiasis and taeniasis (tapeworm infestations). mdpi.comnih.govoncotarget.com
Table 1: Historical Timeline of Quinacrine Hydrochloride Applications
| Decade | Key Research & Application Milestones |
|---|---|
| 1920s-1930s | Synthesized by Bayer; identified as a potential antimalarial agent. mdpi.comnih.gov |
| 1940s | Extensively used as an antimalarial (Atabrine) during World War II; recognized for its superiority over quinine (B1679958) at the time. nih.govpccarx.com |
| 1950s | Use for malaria declines with the introduction of chloroquine. pccarx.comnih.gov Research begins on its efficacy for lupus erythematosus and parasitic infections like giardiasis. mdpi.compccarx.com |
| 1960s-1980s | Continued use for giardiasis, though largely replaced by nitroimidazoles. nih.gov The first study on its anticancer potential is published (1958), with further exploration for malignant effusions in subsequent decades. mdpi.com |
| 1990s-Present | Resurgence of interest in its anticancer properties, with research focusing on molecular mechanisms. mdpi.com Investigated for prion diseases, inflammatory conditions, and as an antiviral agent through drug repurposing initiatives. nih.govasm.orgnih.gov |
Evolution of Therapeutic Paradigms and Drug Repurposing Initiatives
The latter half of the 20th century and the beginning of the 21st century saw a significant evolution in how this compound was perceived and studied. The focus shifted from its established antiparasitic and anti-inflammatory uses to its potential as a repurposed drug for complex diseases like cancer and neurodegenerative disorders. This shift was driven by a growing understanding of its diverse mechanisms of action at the molecular level.
Anticancer Research: The exploration of Quinacrine's antineoplastic properties began as early as 1958, but intensive research into its molecular mechanisms of anticancer activity gained momentum in the late 1990s. mdpi.com Scientists rediscovered it in a chemical library screen for small molecules capable of activating the tumor suppressor protein p53 without causing DNA damage. archbreastcancer.comfrontiersin.org Subsequent research has revealed that Quinacrine exerts its anticancer effects through multiple pathways, categorizing it as a polypharmacological agent. mdpi.com Key mechanisms include the inhibition of the transcription factor NF-κB, which is crucial for tumor cell survival, and the simultaneous activation of p53-dependent apoptotic pathways. mdpi.comresearchgate.netnih.gov Further studies have shown its ability to inhibit other significant signaling pathways involved in cancer progression, such as Wnt and Akt. mdpi.com Its potential has been investigated in various cancers, including mesothelioma, ovarian, and colorectal cancer, often in combination with standard chemotherapeutic drugs to enhance their efficacy. mdpi.comfrontiersin.org
Prion Disease Research: Based on in vitro experiments in scrapie-infected neuroblastoma cells, Quinacrine was proposed as a potential therapeutic for prion diseases like Creutzfeldt-Jakob disease (CJD). nih.govnih.gov These initial studies showed that Quinacrine could inhibit the formation of the disease-associated abnormal prion protein (PrPSc). nih.govnih.gov Its ability to cross the blood-brain barrier made it an attractive candidate for these neurodegenerative conditions. nih.gov However, subsequent in vivo studies in animal models and a significant human clinical trial (PRION-1) failed to demonstrate a significant clinical benefit. nih.govnih.govclinicaltrials.gov Intriguingly, some research indicated that in certain contexts, such as with chronic wasting disease (CWD) prions, Quinacrine could paradoxically promote the replication and mutation of the infectious prions. pnas.orglakeforest.edu
Anti-Inflammatory and Antiviral Applications: Quinacrine's established anti-inflammatory effects in diseases like lupus and rheumatoid arthritis have led to new investigations. mdpi.comnih.gov Recent research has demonstrated its ability to suppress colitis in mouse models by inhibiting inflammatory markers such as iNOS and Cox-2. oncotarget.comnih.gov In the realm of virology, computational machine learning models identified Quinacrine as a potent in vitro inhibitor of the Ebola virus. asm.orgnih.gov Follow-up studies in a mouse model showed it offered a degree of protection against a lethal challenge with the virus. asm.org
Table 2: Research Findings from this compound Repurposing Studies
| Therapeutic Area | Disease Model / Study Type | Key Research Findings |
|---|---|---|
| Oncology | Renal carcinoma cells, various cancer cell lines (ovarian, endometrial, mesothelioma) mdpi.comfrontiersin.org | Rediscovered as an activator of the p53 tumor suppressor pathway. Inhibits NF-κB signaling. Shows synergistic effects when combined with drugs like cisplatin (B142131) and carboplatin (B1684641). mdpi.comfrontiersin.org |
| Prion Diseases | Scrapie-infected neuroblastoma cells (in vitro) nih.gov | Inhibited the accumulation of protease-resistant prion protein (PrPres). nih.gov |
| BSE-infected mice (in vivo) and PRION-1 human trial nih.govnih.govclinicaltrials.gov | No significant therapeutic effect or change in clinical course was observed. nih.govnih.gov | |
| Chronic Wasting Disease (CWD) infected cells (in vitro) pnas.org | Increased the levels of pathogenic prion protein (PrPSc). pnas.org | |
| Inflammatory Diseases | Mouse models of ulcerative colitis (DSS and oxazolone-induced) nih.gov | Suppressed colitis by reducing inflammatory markers (iNOS, Cox-2, p53). nih.gov |
| Virology | Ebola virus (in vitro and mouse model) asm.orgnih.gov | Identified as a potent inhibitor in vitro; provided partial protection in a lethal mouse model. asm.org |
| Dengue and Zika viruses (in vitro) asm.orgnih.gov | Demonstrated antiviral activity. nih.gov | |
| Parasitology | Patients with nitroimidazole-refractory giardiasis nih.gov | Showed high parasitological efficacy (94% after one course) in patients for whom standard treatments had failed. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZANTJXIMWQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-89-6 (Parent) | |
| Record name | RP 866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40926553 | |
| Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-42-7, 69-05-6, 6151-30-0 | |
| Record name | 1,4-Pentanediamine, N4-(6-chloro-2-methoxy-9-acridinyl)-N1,N1-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinacrine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RP 866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinacrine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinacrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepacrine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Molecular and Cellular Mechanisms of Action
Interactions with Nucleic Acids and Associated Processes
Quinacrine's planar acridine (B1665455) ring structure allows it to intercalate into DNA, a primary mechanism underlying its biological activity. patsnap.comscispace.com This interaction disrupts various cellular processes that are dependent on the integrity of the DNA double helix.
DNA Intercalation and Interference with Transcription/Translation
Quinacrine (B1676205) inserts itself between the base pairs of the DNA double helix, a process known as intercalation. patsnap.comscispace.comdrugbank.com This physical insertion alters the structure of the DNA, which can interfere with the processes of transcription (the synthesis of RNA from a DNA template) and translation (the synthesis of protein from an RNA template). drugbank.comncats.io The binding of quinacrine to DNA is not random; it shows a preference for certain base sequences, particularly those containing a GC base pair. scispace.com The diaminobutyl side chain of quinacrine also plays a role in stabilizing this interaction by binding to the minor groove of the DNA. mdpi.com This dual interaction further strengthens the binding and contributes to the disruption of nucleic acid synthesis. mdpi.com Consequently, the synthesis of both DNA and RNA can be inhibited, affecting rapidly dividing cells that rely on these processes for proliferation. patsnap.comsci-hub.red
Inhibition of DNA Replication Enzymes (e.g., Topoisomerases, DNA/RNA Polymerases, Telomerases)
Quinacrine has been shown to inhibit the activity of several enzymes crucial for DNA replication and maintenance. mdpi.com These include:
Topoisomerases: These enzymes are responsible for managing the topological stress of DNA during replication and transcription. By intercalating into DNA, quinacrine can interfere with the function of topoisomerases, leading to DNA damage and cell death. scispace.commdpi.comnih.gov Some studies suggest that quinacrine acts as a topoisomerase inhibitor, although the concentrations required for this effect can be relatively high. scispace.comnih.gov
DNA and RNA Polymerases: These enzymes are essential for synthesizing new DNA and RNA strands. Quinacrine can inhibit the activity of both DNA and RNA polymerases, thereby halting DNA replication and transcription. scispace.commdpi.comsci-hub.rednih.gov Research has indicated that quinacrine can preferentially inhibit DNA polymerases in malignant cells compared to normal cells. scispace.comnih.gov
Telomerases: Telomerase is an enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Inhibition of telomerase can lead to telomere shortening and cellular senescence or apoptosis. Quinacrine has been reported to inhibit telomerase activity, potentially by stabilizing G-quadruplex structures in the telomere region. mdpi.com
| Enzyme | Effect of Quinacrine | Research Findings |
| Topoisomerases | Inhibition of activity, leading to DNA damage. | Quinacrine is suggested to be a topoisomerase inhibitor due to its intercalative properties and structural similarity to other acridines. scispace.comnih.gov |
| DNA/RNA Polymerases | Inhibition of synthesis of new DNA and RNA strands. | Quinacrine inhibits DNA and RNA polymerase reactions in vitro. nih.gov It has been shown to preferentially inhibit DNA polymerases from malignant cells. scispace.comnih.gov |
| Telomerases | Inhibition of activity, leading to telomere shortening. | Quinacrine has been reported to inhibit purified telomerase activity. mdpi.com |
Chromatin Trapping and FACT Complex Inhibition
Recent studies have revealed a novel mechanism of action for quinacrine involving the "facilitates chromatin transcription" (FACT) complex. mdpi.comnih.gov The FACT complex is a histone chaperone that plays a critical role in transcription, DNA replication, and DNA repair by destabilizing nucleosomes. Quinacrine treatment has been shown to alter the DNA helix, creating multiple binding sites for the FACT complex and trapping it on the chromatin. mdpi.com This "chromatin trapping" of FACT prevents its normal function, leading to the inhibition of NF-κB-dependent transcription and the activation of p53. mdpi.comnih.gov
Modulation of Key Signaling Pathways
Beyond its direct interactions with nucleic acids, quinacrine exerts significant effects by modulating critical intracellular signaling pathways, most notably the p53 and NF-κB pathways.
p53 Pathway Activation and Stabilization Mechanisms
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Quinacrine has been shown to activate and stabilize p53, leading to the induction of apoptosis in cancer cells. mdpi.commedchemexpress.comnih.gov The mechanisms behind this activation are multifaceted and can occur independently of DNA damage. mdpi.com
One key mechanism is the inhibition of the NF-κB pathway, which can, in turn, lead to the activation of p53. mdpi.commedkoo.com Quinacrine can also stabilize p53 by preventing its degradation through the ubiquitin-proteasome system. nih.gov Studies have shown that quinacrine treatment leads to increased levels of p53 protein and the upregulation of its downstream targets, such as the pro-apoptotic protein Bax. medchemexpress.comnih.gov This shift in the balance of pro- and anti-apoptotic proteins ultimately favors cell death. medchemexpress.comnih.gov
| Cell Line | Effect of Quinacrine on p53 Pathway | Key Findings |
| SGC-7901 (Gastric Cancer) | Upregulation of p53 expression, induction of apoptosis. | Quinacrine treatment significantly increased the levels of p53 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. medchemexpress.comnih.gov |
| Head and Neck Squamous Cell Carcinoma | Restoration of p53 function. | Quinacrine has been reported to restore p53 levels in cells where it is underexpressed. mdpi.com |
| Various Cancer Cell Lines | Activation of p53 signaling. | Multiple studies have pointed to the activation of p53 signaling as a key molecular mechanism of quinacrine-induced cell death. mdpi.com |
NF-κB Pathway Inhibition and Downstream Signaling Effects
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and resistance to apoptosis. Quinacrine is a potent inhibitor of the NF-κB pathway. mdpi.commedkoo.comnih.govcancer.gov
Quinacrine's inhibitory effects on NF-κB are multi-faceted. It has been shown to:
Prevent the phosphorylation of IκB kinase (IKK): This is a key step in the activation of the NF-κB pathway. mdpi.com
Inhibit the phosphorylation of the p65 subunit of NF-κB: This prevents its activation and translocation to the nucleus. mdpi.com
Suppress NF-κB activity through the inhibition of phospholipase A2: This enzyme is involved in the production of pro-inflammatory molecules that can activate NF-κB. patsnap.commdpi.com
Trap the FACT complex: As mentioned earlier, the unavailability of free FACT complex inhibits NF-κB-dependent transcription. mdpi.com
By inhibiting the NF-κB pathway, quinacrine downregulates the expression of several anti-apoptotic and pro-survival genes, such as Bcl-2, survivin, and XIAP. nih.gov This sensitizes cancer cells to apoptosis induced by other agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand). nih.gov
| Cell Line | Effect of Quinacrine on NF-κB Pathway | Downstream Effects |
| HCT8, HT29, RKO (Colon Carcinoma) | Inhibition of NF-κB signaling. | Downregulation of anti-apoptotic proteins c-FLIP and Mcl-1, leading to sensitization to TRAIL- and oxaliplatin-induced cell death. nih.gov |
| Various Cancer Cell Lines | Suppression of NF-κB activity. | Downregulation of NF-κB target genes involved in cell survival and chemoresistance. mdpi.comnih.gov |
Autophagy Induction and Regulatory Mechanisms
Quinacrine has been shown to induce autophagy, a cellular process involving the degradation of cellular components through lysosomes. nih.gov This induction can occur through several mechanisms. One key pathway involves the upregulation of p53, a tumor suppressor protein, which can in turn trigger autophagy. mdpi.com Additionally, quinacrine can downregulate the S-phase kinase-associated protein 2 (Skp2)–p62/SQSTM1 axis. mdpi.com Skp2 is involved in the degradation of tumor suppressor proteins p21 and p27, and its downregulation by quinacrine leads to the accumulation of these proteins, which can initiate apoptosis. mdpi.com
The induction of autophagy by quinacrine is also linked to the accumulation of LC3B-II, a marker for autophagosomes, within autophagic vacuoles. mdpi.comnih.gov In ovarian cancer cells, quinacrine has been found to significantly upregulate cathepsin L (CTSL), a lysosomal protease, which promotes autophagic flux and subsequent apoptotic cell death. nih.gov This process involves the promotion of lysosomal membrane permeability (LMP), leading to the release of active CTSL into the cytosol. nih.gov
Interestingly, while often considered an autophagy inducer, some studies suggest that like its predecessor chloroquine (B1663885), quinacrine can also affect the autophagy-lysosomal pathway by causing the accumulation of LC3 in treated cells, which can be indicative of either autophagy induction or a blockage in the final degradation steps. tandfonline.com Dimeric quinacrine derivatives have been identified as potent inhibitors of autophagy. nih.gov
Cell Cycle Perturbation and Arrest Mechanisms
Quinacrine exerts significant effects on the cell cycle, leading to its perturbation and arrest at various phases. This is a crucial aspect of its anticancer activity. nih.gov
In non-small cell lung cancer (NSCLC) cell lines, quinacrine has been observed to induce G1/S phase arrest. nih.gov This is characterized by a decrease in the percentage of cells in the G1/G0 phase and an increase in the sub-G1/G0 population, which is indicative of apoptosis. nih.gov Similarly, in human gastric cancer cells, quinacrine treatment leads to cell cycle arrest in the S phase, associated with a decrease in cells in the G0/G1 and G2/M phases. nih.gov
The molecular mechanisms underlying these effects involve the modulation of key cell cycle regulatory proteins. For instance, quinacrine can activate p53, a transcription factor that plays a critical role in controlling cell cycle arrest and apoptosis. archbreastcancer.comtandfonline.com Furthermore, quinacrine mustard, a derivative, has been shown to induce cell cycle arrest at the G2/M phase. medchemexpress.com The phosphorylation of eIF2α at the Ser51 position, another event initiated by quinacrine treatment, leads to a global shutdown of protein synthesis, further contributing to the prevention of cell division. mdpi.com
Arachidonic Acid Pathway Disruption and Phospholipase Inhibition
Quinacrine significantly disrupts the arachidonic acid pathway, primarily through the inhibition of phospholipase A2 (PLA2). nih.govscholaris.ca PLA2 is a key enzyme that hydrolyzes membrane phospholipids (B1166683) to produce arachidonic acid, a precursor for various signaling molecules involved in inflammation and cell proliferation. nih.govscbt.com
The inhibitory action of quinacrine on PLA2 is multifaceted. It binds to membrane phospholipids, particularly phosphatidylethanolamine, and intercalates into the cell membrane. nih.gov This interaction hinders the binding of PLA2 to the membrane and its subsequent enzymatic activity. nih.gov Quinacrine engages in specific electrostatic interactions with the active site of PLA2, stabilizing a conformation that reduces its catalytic efficiency. scbt.com This inhibition of PLA2 leads to a decrease in the production of arachidonic acid and its downstream metabolites, including leukotrienes and prostanoids. nih.gov
The disruption of this pathway has significant implications, as the arachidonic acid pathway is implicated in promoting tumor progression. nih.gov For instance, quinacrine-mediated inhibition of this pathway can suppress the production of thromboxane, a factor involved in angiogenesis and tumor metastasis, and decrease the production of prostaglandin (B15479496) E2 (PGE2), which plays a role in inflammation and tumorigenesis. nih.gov
Nrf2 Pathway Modulation and Hypoxia Response
Quinacrine has been identified as a modulator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular response to oxidative stress. nih.gov Under hypoxic conditions, which are common in solid tumors, cancer cells often exhibit increased resistance to chemotherapy. nih.gov This resistance is partly mediated by the activation of Nrf2 signaling, which promotes the expression of antioxidant response genes, aiding tumor survival. nih.govmdpi.com
Quinacrine has been shown to inhibit Nrf2 expression, thereby reversing hypoxia-induced resistance to chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) in colorectal cancer cells. nih.gov The mechanism of Nrf2 inhibition by quinacrine involves a decrease in the stability of the Nrf2 protein. nih.gov Specifically, quinacrine decreases the half-life of Nrf2 under hypoxic conditions. nih.gov This effect is mediated through the activation of JNK1, which in turn increases the interaction between Keap1 and Nrf2, leading to the proteasome-mediated degradation of Nrf2. nih.gov
Multidrug Resistance (MDR) Protein Inhibition
A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of cancer cells. nih.gov Quinacrine has been shown to reverse the MDR phenotype in several cancer cell lines. nih.gov
It can inhibit the function of MDR proteins, thereby increasing the intracellular concentration and efficacy of other chemotherapeutic drugs. nih.gov For example, quinacrine has been demonstrated to reverse drug resistance to vincristine (B1662923) in a human chronic myelogenous leukemia cell line. nih.gov It is believed to be a substrate for P-glycoprotein, which may contribute to its ability to interfere with the efflux of other drugs. nih.govdrugbank.com
Heat Shock Protein (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in stabilizing a wide range of "client" proteins, many of which are involved in cell growth, proliferation, and survival. nih.govwikipedia.org Hsp90 is often overexpressed in cancer cells, contributing to tumor progression. nih.gov
Recent studies have identified quinacrine as a dual inhibitor of Topoisomerase II and Hsp90. mdpi.comresearchgate.net Mechanistic studies have revealed that quinacrine can bind to the N-terminal ATP-binding site of Hsp90 and inhibit its ATPase activity. mdpi.comresearchgate.net This inhibition leads to the degradation of Hsp90 client proteins, such as Akt, which is involved in cell survival signaling. mdpi.com The inhibition of Hsp90 by quinacrine can also affect tumor cell migration. mdpi.com
Subcellular Organelle Functional Alterations
Quinacrine's lipophilic and cationic nature allows it to accumulate in acidic organelles, most notably lysosomes. dtic.milcaymanchem.com This accumulation can lead to significant alterations in the function of these organelles.
In live cells, quinacrine is taken up into acidic vesicles and can be used as a fluorescent probe for long-term imaging of these compartments. caymanchem.com The accumulation of quinacrine within lysosomes can lead to lysosomal membrane permeabilization (LMP), causing the release of lysosomal enzymes into the cytoplasm, which can trigger cell death pathways. nih.govdtic.mil Furthermore, the sequestration of quinacrine in lysosomes can induce lysosomogenesis, an increase in the number and size of lysosomes. peerj.com
Quinacrine's interaction with mitochondria has also been noted. It can disrupt mitochondrial function, and its vacuolar accumulation has been linked to mitochondrial energy production. biorxiv.org In some contexts, the loss of certain proteins can lead to alterations in both mitochondrial and vacuolar morphology, highlighting the interconnectedness of organelle physiology. asm.org
Other Identified Molecular Targets and Interactions
Quinacrine has been identified as a potent inducer of Death Receptor 5 (DR5), a key receptor in the extrinsic pathway of apoptosis. nih.govscispace.com This upregulation has been observed in a variety of cancer cell lines, including ovarian, breast, colon, and kidney cancer cells. scispace.comnih.gov The mechanism for this increase is twofold: quinacrine not only significantly boosts the transcription of the DR5 gene, leading to higher mRNA levels, but it also stabilizes the DR5 protein by preventing its degradation. nih.govfrontiersin.orgscispace.com
The stabilization of the DR5 protein is linked to quinacrine's effects on lysosomes. By inhibiting lysosomal function, quinacrine prevents the breakdown of DR5 that has been internalized by the cell, leading to its accumulation. nih.govfrontiersin.org In ovarian cancer cell lines OVCAR-8 and A2780, treatment with quinacrine led to a significant increase in DR5 mRNA levels. frontiersin.org Simultaneously, experiments using cycloheximide (B1669411) to block new protein synthesis showed that quinacrine significantly prolonged the half-life of the existing DR5 protein. nih.gov This dual action makes quinacrine a powerful sensitizer (B1316253) of cancer cells to the DR5 ligand, TRAIL (TNF-related apoptosis-inducing ligand), potentially overcoming TRAIL resistance. nih.govscispace.commdpi.com Some research also suggests that quinacrine may act as a functional bridge, facilitating the interaction between TRAIL and the DR5 receptor. scispace.comnih.gov
| Mechanism | Description | Reference |
|---|---|---|
| Increased Transcription | Quinacrine treatment significantly increases the mRNA levels of DR5 in cancer cells. | nih.govfrontiersin.org |
| Inhibition of Protein Degradation | By impairing lysosomal function, quinacrine prolongs the half-life of the DR5 protein. | nih.govfrontiersin.org |
Quinacrine has been shown to directly inhibit the activity of Glutathione-S Transferase A1 (GSTA1). nih.govoncotarget.com GSTA1 is an enzyme that plays a crucial role in cellular detoxification by catalyzing the conjugation of reduced glutathione (B108866) to various electrophilic and xenobiotic compounds, rendering them less harmful. nih.govmdpi.com
Computational docking studies first predicted that quinacrine could bind to GSTA1. oncotarget.com Subsequent experimental validation using a GST activity assay confirmed this inhibitory effect. researchgate.netoncotarget.com In studies with NSCLC cell lysates, quinacrine inhibited the activity of GSTA1 by approximately 40–45%. nih.gov By inhibiting GSTA1, quinacrine impairs the cell's ability to neutralize harmful compounds and manage oxidative stress, which can contribute to the accumulation of ROS and subsequent induction of apoptosis. nih.govmdpi.com
Several sources identify quinacrine hydrochloride as a strong inhibitor of cholinesterase. nih.govncats.iodrugbank.com Cholinesterases are enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of this enzyme is listed as one of the compound's established mechanisms of action, contributing to its diverse pharmacological profile. ncats.iodrugbank.comyoutube.com
This compound acts as a blocker of voltage-dependent sodium channels. caymanchem.comapexbt.com These channels are integral membrane proteins that are essential for the initiation and propagation of action potentials in excitable cells, such as nerve and muscle cells. apexbt.comnih.gov The inhibitory concentration (IC₅₀) of quinacrine on these channels has been reported to be 3.3 μM. caymanchem.comapexbt.com This modulation of sodium ion conductance represents another key interaction through which quinacrine exerts its biological effects. apexbt.comnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cathepsin B |
| Cathepsin L |
| Cycloheximide |
| Glutathione |
| Acetylcholine |
| Adriamycin |
| TRAIL (TNF-related apoptosis-inducing ligand) |
Research in Oncological Contexts
The exploration of this compound in oncology has revealed a multifaceted compound with the ability to impact numerous cellular processes critical to cancer cell survival and proliferation. Its "shotgun" nature, affecting multiple signaling pathways simultaneously, makes it a compelling candidate for further study in cancer therapy.
Preclinical studies have demonstrated that this compound exhibits significant anticancer activity across a variety of cancer cell lines and in animal models. A primary mechanism of its action is the induction of p53, a critical tumor suppressor protein, without causing genotoxicity. This activation of the p53 signaling cascade is often coupled with the simultaneous inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of inflammation and cell survival that is frequently dysregulated in cancer. mdpi.com This dual effect positions Quinacrine as a unique polypharmacological agent with the potential to treat a wide array of malignancies. mdpi.com
Further research has elucidated other key mechanisms, including the induction of autophagic signaling and the disruption of the cell cycle. mdpi.com The compound has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the stages of division. mdpi.com Additionally, this compound can intercalate with DNA and inhibit the activity of enzymes crucial for DNA replication and repair, such as topoisomerases. mdpi.com
Building on the understanding of its broad-spectrum activity, researchers have focused on the effects of this compound in specific types of cancer.
In the context of gastric carcinoma, preclinical studies have shown that this compound can significantly inhibit the growth of human gastric cancer cells. Research utilizing the SGC-7901 human gastric cancer cell line demonstrated that the compound induces apoptosis, or programmed cell death, in a dose-dependent manner. mdpi.com
The molecular mechanisms underlying these effects in gastric cancer cells involve the upregulation of p53 and the subsequent activation of the caspase-3 pathway, a key executioner of apoptosis. mdpi.com Furthermore, this compound treatment was found to alter the expression of apoptosis-related proteins, increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com Cell cycle analysis revealed that the compound induces a significant arrest in the S phase of the cell cycle in gastric cancer cells. mdpi.com
Table 1: Preclinical Effects of this compound on Gastric Carcinoma Cells
| Cell Line | Key Findings | Molecular Mechanisms |
|---|---|---|
| SGC-7901 | Inhibition of cell growth, induction of apoptosis | Upregulation of p53, activation of caspase-3, increased Bax/Bcl-2 ratio, S-phase cell cycle arrest |
Research into ovarian carcinoma has highlighted the potential of this compound, particularly in the challenging context of treatment-refractory and chemoresistant cancers. Studies have shown that it can enhance the sensitivity of ovarian cancer cells to conventional chemotherapy. mdpi.com
A key mechanism identified in ovarian cancer is the induction of nucleolar stress. This compound has been found to inhibit ribosomal biogenesis (RBG), a process often upregulated in cancer cells to support their rapid growth. mdpi.com This is achieved, in part, by downregulating the expression of nucleostemin (NS/GNL3), a protein involved in both RBG and DNA repair. mdpi.com This disruption of DNA repair pathways has led to investigations into combination therapies. Notably, this compound has demonstrated strong synergy with PARP inhibitors, a class of drugs that target DNA repair, in ovarian cancer cells. mdpi.com
Further studies have revealed that this compound can induce autophagic cell death in ovarian cancer cells. This process is associated with the upregulation of cathepsin L and subsequent lysosomal membrane permeabilization, leading to apoptosis. mdpi.com The compound has also been shown to enhance the sensitivity of ovarian cancer cells to TRAIL-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5). mdpi.com
Table 2: Preclinical Effects of this compound on Ovarian Carcinoma Cells
| Cancer Subtype | Key Findings | Molecular Mechanisms |
|---|---|---|
| Treatment-Refractory/Chemoresistant | Enhanced chemosensitivity, synergy with PARP inhibitors | Induction of nucleolar stress, inhibition of ribosomal biogenesis, downregulation of nucleostemin (NS/GNL3) |
| General Ovarian Cancer | Induction of autophagic cell death, sensitization to TRAIL | Upregulation of cathepsin L, lysosomal membrane permeabilization, upregulation of Death Receptor 5 (DR5) |
In non-small cell lung carcinoma (NSCLC), preclinical research has focused on this compound's ability to overcome resistance to targeted therapies. It has been shown to overcome resistance to erlotinib (B232), a tyrosine kinase inhibitor, by inhibiting the FACT (facilitates chromatin transcription) complex and NF-κB signaling. mdpi.com
Studies using NSCLC cell lines, such as A549 and NCI-H520, have demonstrated that this compound reduces cell viability in a dose-dependent manner. mdpi.com The compound was found to inhibit the activity of GSTA1, an enzyme that can contribute to drug resistance. mdpi.com Furthermore, this compound induces G1/S phase cell cycle arrest and the generation of reactive oxygen species (ROS), which contribute to apoptotic cell death. mdpi.com These findings suggest a promising anti-cancer potential for this compound in NSCLC through multiple mechanisms. mdpi.com
Table 3: Preclinical Effects of this compound on Non-Small Cell Lung Carcinoma Cells
| Cell Line | Key Findings | Molecular Mechanisms |
|---|---|---|
| Erlotinib-Resistant | Overcomes erlotinib resistance | Inhibition of FACT complex and NF-κB signaling |
| A549, NCI-H520 | Reduced cell viability, induction of apoptosis | Inhibition of GSTA1, G1/S cell cycle arrest, generation of reactive oxygen species (ROS) |
Preclinical investigations in breast cancer have revealed that this compound can effectively inhibit the growth of breast cancer cells while having a lesser effect on normal breast epithelial cells. mdpi.com Research on MCF-7 and MDA-MB-231 breast cancer cell lines has shown a dose-dependent decrease in both anchorage-dependent and independent growth. mdpi.com
One of the key mechanisms identified in breast cancer is the inhibition of topoisomerase activity, which leads to DNA damage and apoptosis. mdpi.com this compound treatment has been shown to induce S phase arrest in the cell cycle of breast cancer cells. mdpi.com Furthermore, it activates pro-apoptotic markers such as Bax and PARP cleavage, while upregulating p53 and its downstream target, p21. mdpi.com The compound also demonstrates a synergistic effect with TRAIL in promoting apoptosis in breast cancer cells, partly through the induction of autophagy and modulation of DR5. mdpi.com
Table 4: Preclinical Effects of this compound on Breast Cancer Cells
| Cell Line | Key Findings | Molecular Mechanisms |
|---|---|---|
| MCF-7, MDA-MB-231 | Dose-dependent growth inhibition, induction of apoptosis | Inhibition of topoisomerase activity, S-phase cell cycle arrest, activation of Bax and PARP cleavage, upregulation of p53 and p21 |
| General Breast Cancer | Synergy with TRAIL | Induction of autophagy, modulation of DR5 |
Specific Cancer Type Research Initiatives
Colorectal Cancer Studies
Preclinical research has demonstrated the potential of this compound in colorectal cancer, particularly in combination with standard chemotherapeutic agents. In vitro studies on a panel of 10 human colorectal cancer cell lines, including those with KRAS mutations, showed that quinacrine synergizes with 5-fluorouracil (5-FU) and enhances the cytotoxicity of sorafenib. nih.gov Mechanistically, quinacrine's anticancer activity in these models has been linked to its ability to stabilize the tumor suppressor protein p53 and reduce the levels of anti-apoptotic proteins. nih.gov Further preclinical investigations revealed that quinacrine can inhibit constitutive NF-κB activation in human colon carcinoma cell lines, leading to apoptosis and potentiation of the cytotoxic effects of TRAIL and oxaliplatin. nih.gov
In vivo, quinacrine monotherapy was found to decrease the tumor burden in nude mice with human colorectal cancer xenografts. nih.gov When combined with 5-FU, quinacrine significantly delayed tumor growth in various xenograft models compared to either agent alone. nih.gov
| Study Type | Model/Population | Key Findings | Reference |
|---|---|---|---|
| Preclinical (In Vitro) | 10 human colorectal cancer cell lines | Synergistic effect with 5-fluorouracil; enhanced cytotoxicity of sorafenib. | nih.gov |
| Preclinical (In Vivo) | Nude mice with human colorectal cancer xenografts | Monotherapy reduced tumor load; combination with 5-FU significantly delayed tumor growth. | nih.gov |
| Clinical (Phase 1b) | 17 patients with refractory metastatic colorectal cancer | ORR: 5.9%; DCR: 35.4%; Median OS: 5.22 months. | nih.govmdpi.com |
Malignant Pleural Effusions and Mesothelioma Research
This compound has been investigated for its therapeutic potential in managing malignant pleural effusions. In a randomized clinical trial, the local instillation of mepacrine (quinacrine) hydrochloride was found to be effective in controlling neoplastic pleural effusions in 12 consecutive patients. bmj.com Another randomized trial compared intrapleural tetracycline and quinacrine for the control of malignant pleural effusions. nih.gov In this study, partial or complete control of the effusion was achieved in nine out of ten trials with quinacrine, with a median duration of 3 months. nih.gov
In the context of malignant pleural mesothelioma (MPM), preclinical studies have highlighted the cytotoxic effects of quinacrine. In vitro studies demonstrated that quinacrine exhibits a high degree of cytotoxicity against both immortalized and primary patient-derived mesothelioma cell lines, with IC50 values in the sub-micromolar to low micromolar range. nih.gov For instance, the IC50 values for various MPM cell lines were reported as follows: H2452 (1.1 ± 0.2 µM), H226 (1.6 ± 0.03 µM), H2052 (3.7 ± 0.8 µM), MSTO-211H (3.9 ± 0.9 µM), and H28 (5.03 ± 0.2 µM). nih.gov Mechanistic studies suggest that quinacrine induces apoptosis and inhibits autophagy in MPM cells. nih.govmdpi.com
Furthermore, research has indicated that mesothelioma cells with inactivating mutations in the NF2 gene are more susceptible to quinacrine. nih.govfrontiersin.orgescholarship.org Preclinical evidence also supports the use of quinacrine as an adjuvant therapy with cisplatin (B142131), where the combination resulted in synergistic cell death in mesothelioma cells. nih.govfrontiersin.org
| Study Type | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| Clinical Trial | Malignant Pleural Effusion | Successful control of effusions in 12 consecutive patients. | bmj.com |
| Randomized Trial | Malignant Pleural Effusion | Partial or complete control in 9 of 10 trials with a median duration of 3 months. | nih.gov |
| Preclinical (In Vitro) | Malignant Pleural Mesothelioma | Demonstrated high cytotoxicity with IC50 values ranging from 1.1 to 5.03 µM in various cell lines. | nih.gov |
| Preclinical | Malignant Pleural Mesothelioma | Cells with inactivating NF2 mutations showed increased sensitivity to quinacrine. | nih.govfrontiersin.orgescholarship.org |
Leukemia Research (e.g., Acute Myeloid, Acute Lymphoid)
The potential of this compound in the treatment of leukemia has been explored in several preclinical studies. In a drug screen against various leukemia subtypes, quinacrine was identified as a compound with significant activity against chronic lymphocytic, acute myeloid, and acute lymphocytic leukemias, while showing low toxicity to normal peripheral blood mononuclear cells. nih.gov
Acute Myeloid Leukemia (AML): In preclinical models of AML, quinacrine has demonstrated significant in vivo activity. uni.lu In an AML mouse model, treatment with quinacrine (100 mg/kg, three times a week for two weeks) led to a significant suppression of circulating leukemic blast cells. uni.lumedchemexpress.com At day 30/31, the percentage of human tumor cells in the blood of control mice was 72%, whereas in quinacrine-treated mice, it was only 2.2%. medchemexpress.com This treatment also resulted in an increased median survival time from 34 days in the control group to 46 days in the treated group. medchemexpress.com In vitro drug combination analyses have shown promising synergistic interactions between quinacrine and other antileukemic agents such as cytarabine, azacitidine, and geldanamycin. uni.lu
Acute Lymphoid Leukemia (ALL): In the context of ALL, quinacrine has been identified as a sensitizer for the chemotherapeutic agent Cytarabine (AraC). nih.govnih.gov Preclinical studies have shown that quinacrine enhances AraC-mediated killing of ALL cells and can abrogate AraC resistance both in vitro and in ALL-xenograft models. nih.govnih.gov Mechanistically, in AraC-resistant ALL cells, quinacrine has been found to promote autophagic cell death, increase mitochondrial reactive oxygen species (ROS), and inhibit constitutive NF-κB activation. nih.govspringernature.com The combination of quinacrine with the Cdc42 Activity Specific Inhibitor (CASIN) and AraC has been shown to enhance the eradication of ALL leukemia stem cells and prolong survival in both primary and secondary transplanted recipients without affecting normal long-term human hematopoiesis. nih.gov
| Leukemia Type | Study Type | Key Findings | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Preclinical (In Vivo) | Reduced circulating blast cells from 72% to 2.2%; increased median survival from 34 to 46 days. | medchemexpress.com |
| Acute Myeloid Leukemia (AML) | Preclinical (In Vitro) | Synergistic effects observed with cytarabine, azacitidine, and geldanamycin. | uni.lu |
| Acute Lymphoid Leukemia (ALL) | Preclinical | Acts as a sensitizer to Cytarabine (AraC), enhancing its cytotoxic effects. | nih.govnih.gov |
| Acute Lymphoid Leukemia (ALL) | Preclinical | In combination with CASIN and AraC, enhances eradication of leukemia stem cells and prolongs survival in animal models. | nih.gov |
Glioblastoma Multiforme Investigations
Preclinical studies have explored the utility of this compound in treating glioblastoma multiforme (GBM), a highly aggressive form of brain cancer. Research has shown that quinacrine can enhance the cytotoxicity of temozolomide (B1682018) in both sensitive and resistant glioblastoma cells. nih.gov Another area of investigation has been its ability to sensitize GBM cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis. nih.gov The efficacy of TRAIL as a cancer therapeutic is often limited by tumor cell resistance. nih.gov Studies have demonstrated that quinacrine, when loaded into matrix-metalloproteinase (MMP)-sensitive hydrogel carriers, can promote TRAIL-induced apoptosis in GBM cells. nih.gov The combination of quinacrine-loaded hydrogels and TRAIL exhibited a synergistic apoptotic-inducing effect. nih.gov Furthermore, in an intracranial mouse glioma model, the combination of quinacrine and the anti-angiogenic agent cediranib synergistically increased antivascular and antitumor efficacy, leading to a more than two-fold reduction in tumor growth and a significant increase in median survival compared to untreated controls. oup.com
Prostate Cancer Research
The potential of this compound in the treatment of prostate cancer has been evaluated in both preclinical and clinical settings. Preclinical research has shown that quinacrine is effective against several prostate tumor cell lines in vitro and has anti-tumor effects against prostate cancer xenografts in mice. clinicaltrials.gov
A phase II single-agent clinical trial was conducted to assess the efficacy of quinacrine in patients with androgen-independent prostate cancer. mdpi.comclinicaltrials.govdrugbank.com The rationale for this study was based on preclinical findings that quinacrine can activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB pathway. clinicaltrials.gov
Gastrointestinal Stromal Tumor (GIST) Studies
Preclinical research has indicated that this compound may have a role in the treatment of gastrointestinal stromal tumors (GIST). Studies have reported that quinacrine can enhance the effects of imatinib (B729), a standard targeted therapy for GIST, through the inhibition of autophagy. mdpi.com This combination has been shown to reverse resistance to imatinib in both in vitro and xenograft models of GIST. mdpi.com
Synergistic Anticancer Strategies with Conventional and Targeted Therapies
A significant body of preclinical research has focused on the synergistic potential of this compound when combined with both conventional chemotherapies and targeted agents. These studies have consistently demonstrated that quinacrine can enhance the therapeutic efficacy of other anticancer drugs, often allowing for the desired effect to be achieved at lower concentrations of the companion drug. mdpi.com
In laboratory models, quinacrine has shown good synergy with a variety of cytotoxic and microtubule-targeting agents, including 5-Fluorouracil, cisplatin, cytarabine, and paclitaxel. mdpi.com For example, in head and neck squamous cell carcinoma cell lines, quinacrine enhanced the ability of cisplatin to suppress cell viability. oncotarget.com The combination of quinacrine and cisplatin also resulted in synergistic cell death in mesothelioma cells. frontiersin.org
Quinacrine has also been shown to work in concert with targeted therapies. It has demonstrated synergistic effects with erlotinib and sorafenib in various cancer cell types. mdpi.com In ovarian cancer models, the combination of quinacrine and TRAIL showed remarkable synergistic anti-cancer effects. nih.gov The combination of quinacrine with the histone deacetylase (HDAC) inhibitor vorinostat has also been shown to be effective. mdpi.com
The mechanisms underlying these synergistic interactions are multifaceted and appear to be context-dependent. They include the inhibition of pro-survival signaling pathways such as NF-κB, activation of tumor suppressor pathways like p53, and modulation of autophagy. nih.govmdpi.comnih.govoncotarget.com
| Combination Partner | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| 5-Fluorouracil | Colorectal Cancer | Synergistic cytotoxicity | nih.gov |
| Cisplatin | Mesothelioma, Head and Neck Squamous Cell Carcinoma | Synergistic cell death | frontiersin.orgoncotarget.com |
| Cytarabine | Acute Myeloid & Acute Lymphoid Leukemia | Synergistic interactions and enhanced cytotoxicity | uni.lunih.gov |
| Temozolomide | Glioblastoma | Enhanced cytotoxicity | nih.gov |
| Imatinib | Gastrointestinal Stromal Tumor (GIST) | Enhanced effects and reversal of resistance | mdpi.com |
| TRAIL | Glioblastoma, Ovarian Cancer | Synergistic apoptosis induction | nih.govnih.gov |
| Cediranib | Glioblastoma (mouse model) | Synergistic antivascular and antitumor efficacy | oup.com |
Combination with Chemotherapeutic Agents
Research has explored the synergistic effects of quinacrine with conventional chemotherapeutic drugs, aiming to enhance therapeutic efficacy and overcome drug resistance. nih.gov
Platinum-based compounds: In preclinical models of gynecologic cancers, quinacrine has been shown to resensitize drug-resistant cells to platinum compounds like cisplatin and carboplatin (B1684641). nih.gov Combination therapy in vitro and in vivo resulted in increased cell and tumor death. nih.gov For instance, isogenic cisplatin-resistant ovarian cancer cells exhibited a more potent synergistic antiproliferative effect when treated with a combination of cisplatin and quinacrine compared to their cisplatin-sensitive counterparts. researchgate.net
Antimetabolites: Laboratory models have demonstrated synergy between quinacrine and antimetabolites such as 5-Fluorouracil and cytarabine. nih.gov In mesothelioma cell lines, pemetrexed-resistant cells were found to be more susceptible to quinacrine. nih.gov
Microtubule-targeting agents: These agents disrupt the dynamics of microtubules, which are essential for cell division. researchgate.net Preclinical studies have indicated a synergistic relationship between quinacrine and microtubule-targeting agents like paclitaxel in various cancer cell types. nih.govnih.gov
Table 1: Preclinical Research on this compound in Combination with Chemotherapeutic Agents This table is interactive. Click on the headers to sort the data.
| Chemotherapeutic Agent Class | Specific Agent(s) | Cancer Model(s) | Observed Effect |
|---|---|---|---|
| Platinum-based compounds | Cisplatin, Carboplatin | Gynecologic cancers, Ovarian cancer | Resensitization of resistant cells, increased cell and tumor death |
| Antimetabolites | 5-Fluorouracil, Cytarabine, Pemetrexed | Various cancer cells, Mesothelioma | Synergistic effects, increased susceptibility in resistant cells |
| Microtubule-targeting agents | Paclitaxel | Various cancer cells | Synergistic effects |
Combination with Targeted Therapies
The potential of quinacrine to augment the efficacy of targeted therapies is an active area of investigation. nih.gov
Tyrosine Kinase Inhibitors (TKIs): Preclinical data suggest that quinacrine may play a role in overcoming resistance to TKIs. In non-small cell lung cancer (NSCLC) cells, the combination of quinacrine and the TKI erlotinib was found to be highly synergistic, slowing xenograft tumor growth. This combination was effective in cells with wild-type EGFR, as well as those with resistance-conferring mutations. Quinacrine has also shown synergistic effects with other TKIs, such as sorafenib and imatinib, in laboratory models. nih.gov A phase I clinical trial evaluated the combination of quinacrine and erlotinib in patients with advanced NSCLC, establishing a maximum tolerated dose for the combination. While the combination was well-tolerated, it demonstrated limited efficacy in this patient population.
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapy effective in cancers with deficiencies in DNA repair pathways. Extensive searches of the current literature did not yield specific preclinical or clinical studies investigating the combination of this compound with PARP inhibitors.
TRAIL (TNF-related apoptosis-inducing ligand): Quinacrine has been identified as a potent inducer of Death Receptor 5 (DR5), a key receptor in the TRAIL signaling pathway that triggers apoptosis. In preclinical ovarian cancer models, quinacrine was shown to enhance sensitivity or reverse resistance to TRAIL. The combination of quinacrine and TRAIL in xenograft mouse models of ovarian cancer led to a significant therapeutic effect, with mice remaining disease-free for an extended period, whereas treatment with either agent alone was ineffective.
Table 2: Research on this compound in Combination with Targeted Therapies This table is interactive. Click on the headers to sort the data.
| Targeted Therapy Class | Specific Agent(s) | Cancer Model(s) | Key Research Finding(s) |
|---|---|---|---|
| Tyrosine Kinase Inhibitors | Erlotinib, Sorafenib, Imatinib | Non-small cell lung cancer, other cancers | Synergistic effects, overcomes resistance; Phase I clinical trial showed tolerability but limited efficacy with erlotinib. |
| PARP Inhibitors | Not Applicable | Not Applicable | No specific preclinical or clinical studies on this combination were identified in the literature search. |
| TRAIL | TRAIL | Ovarian cancer | Quinacrine induces DR5, enhances TRAIL sensitivity, and reverses resistance, leading to significant tumor suppression in preclinical models. |
Research in Prion Diseases
Quinacrine was one of the early compounds investigated for the treatment of prion diseases, such as Creutzfeldt-Jakob disease (CJD), based on its ability to inhibit the formation of the disease-associated prion protein (PrPSc) in cell culture models.
In Vitro Anti-Prion Activity and Limitations in In Vivo Models
In laboratory settings, specifically in scrapie-infected neuroblastoma cell lines (ScN2a), quinacrine demonstrated potent anti-prion activity, effectively clearing the protease-resistant form of the prion protein, PrPSc. This initial success in vitro generated considerable interest in its potential as a therapeutic agent for these fatal neurodegenerative disorders.
However, the promising in vitro results did not translate into efficacy in animal models of prion disease. Studies in mice infected with CJD or scrapie showed that quinacrine treatment did not lead to an increased survival time compared to untreated controls. This discrepancy highlighted a significant translational gap between cell culture experiments and in vivo therapeutic application.
Investigations into Blood-Brain Barrier Penetration and Efflux Mechanisms
A critical factor for the efficacy of any drug targeting neurodegenerative diseases is its ability to cross the blood-brain barrier (BBB) and accumulate in the central nervous system at therapeutic concentrations. Initial studies suggested that quinacrine does penetrate the BBB. However, further investigation revealed that quinacrine is a substrate for the P-glycoprotein (P-gp) efflux transporter, a protein that actively pumps drugs out of the brain.
This active efflux mechanism limits the accumulation of quinacrine in the brain to concentrations that may be insufficient for a therapeutic effect. Research using mice deficient in P-gp (Mdr1a/1b knockout mice) demonstrated that in the absence of this efflux pump, quinacrine could reach brain concentrations up to 100 µM without acute toxicity, a level significantly higher than in wild-type mice. Despite achieving these high brain concentrations, quinacrine still failed to prolong the survival of prion-infected P-gp deficient mice, indicating that poor BBB penetration alone does not account for its lack of in vivo efficacy.
Emergence of Drug-Resistant Prion Conformations in Research Models
A key finding from the in vivo studies was the emergence of drug-resistant prion strains. In prion-infected mice treated with quinacrine, there was an initial, transient reduction in PrPSc levels in the brain. However, despite continuous drug administration, these levels recovered.
Further biochemical analysis of the PrPSc that persisted in quinacrine-treated mice revealed a different conformational stability compared to the prions in untreated animals. This suggests that quinacrine is effective against a specific subset of PrPSc conformers, leading to the selective survival and proliferation of a drug-resistant prion population. This phenomenon of drug resistance through conformational selection has been proposed as a major reason for the lack of sustained therapeutic effect in vivo.
Clinical Trial Outcomes and Methodological Challenges in Neurodegenerative Disease Research
The promising in vitro data led to the compassionate use of quinacrine in CJD patients and the initiation of formal clinical trials. The largest of these was the PRION-1 study, an open-label, patient-preference trial conducted in the United Kingdom.
The results of the PRION-1 trial showed that quinacrine, at a dose of 300 mg per day, was reasonably well-tolerated but did not significantly alter the clinical course of various forms of prion disease, including sporadic, iatrogenic, variant, and inherited CJD. There was no significant difference in survival between patients who chose to take quinacrine and those who did not. Other smaller studies and case series also reported mixed or transient benefits at best, with some patients showing temporary clinical improvements followed by continued decline.
The experience with quinacrine in prion disease research has highlighted several methodological challenges inherent in conducting clinical trials for rare, rapidly progressive neurodegenerative diseases. These include the ethical and practical difficulties of conducting randomized controlled trials in terminally ill patients, the heterogeneity of disease presentation and progression, and the lack of reliable preclinical models that can accurately predict in vivo efficacy in humans.
Research in Infectious Diseases
The historical use of quinacrine as an antimalarial has paved the way for its investigation in a variety of infectious diseases. Researchers have explored its activity against protozoan parasites and, more recently, its potential as a broad-spectrum antiviral agent.
Quinacrine was a cornerstone of malaria prophylaxis and treatment, particularly during World War II. Developed in the 1920s, it was the first synthetic substitute for quinine (B1679958). pccarx.com During the war, its widespread use among Allied soldiers provided a large-scale observational study of its efficacy. pccarx.com
Historical comparative studies have evaluated quinacrine's effectiveness against Plasmodium falciparum, the deadliest species of malaria parasite. One such study compared the outcomes of 99 patients treated with an intensive course of quinacrine with 104 patients treated with quinine hydrochloride. The research found no significant difference in the rate of fever disappearance or parasite clearance between the two groups, with patients in both cohorts responding rapidly to treatment. ajtmh.org This indicated that quinacrine was a potent antimalarial agent with efficacy comparable to the established standard of care at the time. ajtmh.org
| Treatment Group | Number of Patients | Key Finding |
|---|---|---|
| Quinacrine | 99 | Rapid clearance of fever and parasites, comparable to quinine. |
| Quinine Hydrochloride | 104 | Rapid clearance of fever and parasites, serving as the comparative baseline. |
Quinacrine has demonstrated significant efficacy in the treatment of giardiasis, an intestinal infection caused by the protozoan parasite Giardia lamblia. researchgate.netwikipedia.org Research has particularly focused on its use in cases of nitroimidazole-refractory giardiasis, where first-line treatments like metronidazole have failed. nih.gov
A retrospective study analyzing cases of nitroimidazole-refractory giardiasis between 2008 and 2020 found that quinacrine was a highly effective treatment. nih.gov Of the 54 patients treated with quinacrine, only three had persistently positive stool samples and symptoms after the initial course, demonstrating a 94% parasitological efficacy. nih.gov All three of these patients were successfully cured after a second treatment course. nih.gov
Another prospective, open-label, multicenter study confirmed these findings. In this study, quinacrine monotherapy achieved a clinical cure in 81% of patients (59 out of 73) and a parasitological cure in 100% of the 56 patients from whom post-treatment stool samples were available. nih.gov This was significantly more effective than a combination therapy of albendazole and chloroquine, which resulted in a 36% clinical cure rate and a 48% parasitological cure rate. nih.gov Notably, all nine patients who failed the combination therapy and were subsequently treated with quinacrine achieved a clinical cure. nih.gov
| Study Type | Treatment | Clinical Cure Rate | Parasitological Cure Rate |
|---|---|---|---|
| Retrospective | Quinacrine | Not specified | 94% |
| Prospective, Open-Label | Quinacrine | 81% | 100% |
| Prospective, Open-Label | Albendazole + Chloroquine | 36% | 48% |
In recent years, drug repurposing strategies have identified quinacrine as a potential antiviral agent. A machine learning model trained on Ebola virus (EBOV) screening data identified quinacrine as a potent in vitro inhibitor of the virus. nih.govasm.orgasm.orgnih.gov
Subsequent in vivo studies in a mouse model of Ebola virus disease demonstrated the protective effects of quinacrine. nih.govasm.orgnih.gov In a lethal challenge with a mouse-adapted EBOV strain, 70% of mice treated with quinacrine survived, a statistically significant outcome. nih.govasm.orgnih.gov This research suggests that quinacrine may hold promise as a therapeutic agent for Ebola virus infection, warranting further investigation. nih.govasm.orgnih.gov Beyond Ebola, in vitro studies have also shown that quinacrine possesses activity against other viruses, including dengue virus and Zika virus. nih.gov
Research in Autoimmune and Inflammatory Conditions
The anti-inflammatory properties of quinacrine have led to its investigation in various autoimmune and rheumatic diseases. nih.gov It has been used as both a monotherapy and an adjunctive therapy in patients who are intolerant or unresponsive to other treatments.
Quinacrine has a long history of use in the management of systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). pccarx.com It is often employed in patients whose skin manifestations are resistant to other antimalarials like hydroxychloroquine. nih.gov
A 1951 study published in The Lancet reported on the treatment of 18 patients with lupus erythematosus. Of these, 14 showed good to excellent improvement in their skin lesions. pccarx.com A subsequent study in 1953 involving 25 patients with chronic discoid lupus erythematosus found that 21 showed satisfactory improvement, with seven experiencing complete clearing of their lesions. pccarx.com
More recent research continues to support the efficacy of quinacrine in this patient population. A study of 38 patients with SLE or CLE found that 68.4% responded to treatment with quinacrine. archivesofrheumatology.org A literature review accompanying this study, which included a total of 188 cases, found a 73% treatment response rate in patients with SLE or cutaneous lupus. archivesofrheumatology.org Quinacrine has been shown to reduce the number of disease flares and improve skin symptoms in lupus patients. cfspharmacy.pharmacy
| Study/Report | Number of Patients | Condition | Response/Improvement Rate |
|---|---|---|---|
| Page (1951) | 18 | Lupus Erythematosus | 77.8% (Good to Excellent) |
| Rhodes & Allende (1953) | 25 | Chronic Discoid Lupus Erythematosus | 84% (Satisfactory) |
| Recent Case Series | 38 | SLE or Cutaneous Lupus | 68.4% |
| Literature Review | 188 | SLE or Cutaneous Lupus | 73% |
The application of quinacrine extends to other rheumatic diseases, where it is valued for its anti-inflammatory and potential steroid-sparing effects. nih.govparkcompounding.com Research suggests its utility in conditions such as rheumatoid arthritis. nih.govparkcompounding.com The mechanism of action in these conditions is thought to be related to its ability to modulate the immune response without causing significant immunosuppression. parkcompounding.com
While large-scale clinical trials are limited, numerous case series and observational studies have documented its benefits. It is often used in combination with other disease-modifying antirheumatic drugs (DMARDs), such as hydroxychloroquine, to enhance efficacy. nih.gov The historical context for its use in rheumatic diseases stems from observations during World War II, where soldiers treated for malaria with quinacrine also experienced improvements in rheumatic symptoms like arthritis and skin rashes. parkcompounding.com Further studies are needed to fully characterize the immunosuppressive actions of quinacrine and its potential role in combination therapies for various rheumatic diseases. nih.gov
Mechanisms of Resistance to Quinacrine Hydrochloride
Cellular Mechanisms of Acquired Resistance in Disease Models
Acquired resistance to quinacrine (B1676205) has been observed in various disease models, particularly in cancer cells. One of the key cellular strategies to counteract the cytotoxic effects of quinacrine involves the modulation of autophagy. Autophagy is a cellular process of self-digestion of damaged organelles and proteins. While quinacrine can induce autophagic cell death in some cancer cells, prolonged exposure can lead to the selection of cells with altered autophagic pathways that promote survival.
In some cancer cell lines, resistance to quinacrine is associated with the upregulation of pro-survival autophagy, where the cell uses autophagy to remove drug-induced cellular damage and maintain homeostasis, thereby mitigating the cytotoxic effects of the drug. For instance, studies in chemoresistant ovarian cancer cells have shown that while quinacrine can initially induce autophagy-dependent cell death, resistant cells may develop mechanisms to harness autophagy for survival. nih.gov
Furthermore, quinacrine has been shown to overcome resistance to other chemotherapeutic agents by modulating cellular pathways like the NF-κB and FACT (facilitates chromatin transcription) complex activities in non-small cell lung cancer. nih.gov This suggests that acquired resistance to quinacrine itself could involve alterations in these or other interconnected signaling pathways. The development of resistance can also be linked to changes in the expression of proteins involved in apoptosis and cell cycle regulation, allowing cells to evade quinacrine-induced cell death.
Table 1: Cellular Mechanisms of Acquired Quinacrine Resistance
| Mechanism | Description | Disease Model |
|---|---|---|
| Modulation of Autophagy | Upregulation of pro-survival autophagy to clear drug-induced damage. | Ovarian Cancer |
| Signaling Pathway Alterations | Changes in pathways such as NF-κB and FACT complex activity. | Non-Small Cell Lung Cancer |
| Evasion of Apoptosis | Altered expression of proteins that regulate programmed cell death. | Various Cancers |
Hypoxia-Induced Resistance Mechanisms in Cancer Research
Hypoxia, a condition of low oxygen levels, is a common feature of the tumor microenvironment and a significant contributor to therapeutic resistance, including resistance to quinacrine. Hypoxia can induce a range of cellular responses that protect cancer cells from the effects of cytotoxic agents. One of the key mediators of the hypoxic response is the hypoxia-inducible factor 1-alpha (HIF-1α).
HIF-1α activation under hypoxic conditions leads to the expression of numerous genes that promote cell survival, angiogenesis, and metabolic adaptation, all of which can contribute to drug resistance. mdpi.com For instance, hypoxia can lead to a more glycolytic phenotype in cancer cells, reducing their reliance on mitochondrial respiration, which can be a target of some anticancer drugs. mdpi.com
While quinacrine has been investigated as a potential radiosensitizer for hypoxic tumors, the hypoxic environment itself can foster resistance to such therapies. mdpi.com Furthermore, quinacrine has been shown to inhibit the Nrf2 pathway, and this inhibition can reverse hypoxia-induced resistance to other chemotherapeutics like 5-fluorouracil (B62378) in colorectal cancer. nih.gov This implies that alterations in the Nrf2 pathway under hypoxic conditions could be a mechanism of resistance to quinacrine itself. Hypoxia-induced autophagy is another mechanism that can confer resistance to cancer cells against various treatments. mdpi.com
Table 2: Hypoxia-Induced Quinacrine Resistance Mechanisms
| Mechanism | Description | Key Mediator |
|---|---|---|
| HIF-1α Activation | Upregulation of genes promoting cell survival, angiogenesis, and metabolic adaptation. | HIF-1α |
| Metabolic Reprogramming | Shift towards glycolysis, reducing dependence on mitochondrial respiration. | HIF-1α |
| Nrf2 Pathway Alterations | Changes in the Nrf2 pathway that can confer resistance to oxidative stress. | Nrf2 |
| Hypoxia-Induced Autophagy | Enhanced autophagy as a survival mechanism in low-oxygen conditions. | Various |
Role of Drug Efflux Transporters (e.g., P-glycoprotein) in Resistance
A major mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. journaljpri.com P-glycoprotein (P-gp), a product of the ABCB1 gene, is one of the most well-characterized of these transporters. journaljpri.commdpi.com P-gp actively transports a wide range of structurally and functionally diverse compounds out of the cell, thereby reducing their intracellular concentration and limiting their cytotoxic effects. journaljpri.commdpi.comnih.gov
Quinacrine is a substrate for P-glycoprotein. mdpi.com Consequently, cancer cells that overexpress P-gp can exhibit resistance to quinacrine by actively pumping the drug out of the cell. mdpi.com This mechanism is not specific to quinacrine and is a common cause of resistance to many chemotherapeutic agents. The expression of P-gp can be upregulated in response to chemotherapy, leading to acquired resistance.
Interestingly, some research has focused on using quinacrine or its analogs to overcome P-gp-mediated MDR. For example, rationally designed inhibitors based on the dimerization of quinine (B1679958), a related compound, have shown the ability to inhibit P-gp. nih.gov This suggests a complex interaction where quinacrine can be both a substrate and a potential modulator of P-gp activity. Therefore, the level of P-gp expression and its activity are critical determinants of cellular sensitivity or resistance to quinacrine.
Conformational Changes in Pathogenic Proteins Leading to Resistance
In the context of prion diseases, resistance to quinacrine can be understood through the lens of conformational changes in the pathogenic prion protein (PrPSc). Prion diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, aggregation-prone, and infectious isoform, PrPSc. hindustanmetro.com This conformational change from a predominantly alpha-helical structure to a beta-sheet rich structure is the central pathogenic event. hindustanmetro.com
Quinacrine and other acridine (B1665455) derivatives have been investigated as potential anti-prion agents because they are thought to interfere with the PrPC to PrPSc conversion process. NMR spectroscopy studies have shown that quinacrine binds to the C-terminal helix of the cellular prion protein, specifically to residues Tyr225, Tyr226, and Gln227 of helix alpha3. nih.gov This binding is thought to stabilize the native conformation of PrPC and prevent its conversion to the pathogenic PrPSc isoform.
Resistance to quinacrine in this context could arise from several mechanisms related to protein conformation:
Mutations in the PrP gene (PRNP): Genetic variations in the PRNP gene can lead to amino acid substitutions in the prion protein. These mutations might alter the binding site for quinacrine, reducing its affinity and efficacy.
Emergence of different PrPSc strains: Prion strains are thought to be encoded by different conformations of PrPSc. Some PrPSc conformations may be less susceptible to the inhibitory effects of quinacrine, allowing for their selective propagation in the presence of the drug.
Alterations in cellular factors: The conversion of PrPC to PrPSc is influenced by various cellular factors. Changes in these factors could create a cellular environment that favors PrPSc propagation even in the presence of quinacrine.
The development of resistance through conformational changes highlights the dynamic nature of the pathogenic protein and the challenges in targeting diseases driven by protein misfolding.
Translational Research and Clinical Implications
Safety and Tolerability Considerations in Research Settings and Clinical Trials
The evaluation of quinacrine (B1676205) hydrochloride's safety and tolerability is a critical component of its translational pipeline. Clinical trials and research studies are designed to carefully monitor and manage potential adverse reactions.
In the context of human prion diseases, the PRION-1 study, a patient-preference trial, assessed the safety of quinacrine. The study concluded that a daily 300 mg dose was reasonably tolerated, although it did not significantly alter the course of the disease. nih.gov Out of 14 serious adverse events reported, only two were considered to be related to quinacrine. nih.gov
For oncological applications, a phase I clinical trial was designed to assess the safety and tolerability of quinacrine dihydrochloride (B599025) in combination with erlotinib (B232) hydrochloride for patients with advanced non-small-cell lung cancer. clinconnect.ioclinicaltrials.gov A primary objective of such studies is to determine the maximum tolerated dose (MTD) of the combination therapy. clinconnect.ioclinicaltrials.gov Research protocols for these trials include specific exclusion criteria to mitigate risks. For instance, patients with known hypersensitivity to quinacrine, active serious infections, or certain pre-existing conditions that could jeopardize safety are typically excluded. clinicaltrials.gov Furthermore, because of potential teratogenic effects, women who are pregnant or breastfeeding are excluded from these research studies. clinicaltrials.gov
Regulatory bodies also weigh in on the safety of using quinacrine in broader applications. The U.S. Food and Drug Administration (FDA) has expressed concerns regarding serious adverse drug reactions, which has influenced recommendations against its inclusion on certain bulk drug substance lists for compounding. fda.gov
Table 1: Overview of Quinacrine Hydrochloride Safety in Clinical Research
| Study/Context | Population | Key Safety/Tolerability Findings | Citations |
|---|---|---|---|
| PRION-1 Study | Human Prion Disease | 300 mg/day was reasonably tolerated; only 2 of 14 serious adverse events were deemed quinacrine-related. | nih.gov |
| Phase I Trial (NCT01839955) | Advanced Non-Small Cell Lung Cancer | Primary objective is to assess safety and tolerability in combination with erlotinib to determine the Maximum Tolerated Dose (MTD). | clinconnect.ioclinicaltrials.gov |
| FDA Evaluation | Pharmaceutical Compounding | Concerns over serious adverse drug reactions led to recommendations against its inclusion on the 503A Bulks List. | fda.gov |
Strategies for Overcoming Resistance in Translational Research
A significant hurdle in the therapeutic application of many compounds, including quinacrine, is the development of resistance. Translational research is actively investigating the mechanisms behind this resistance and developing strategies to overcome it.
In the context of its historical use against malaria, resistance to quinoline-based drugs has been linked to proteins such as P-glycoprotein homologue 1 (Pgh-1), Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT), and Plasmodium falciparum multidrug resistance protein (PfMRP). researchgate.net These proteins are thought to function as transporters that efflux the drug from its site of action. researchgate.net One research strategy to counteract this is the use of resistance reversal agents, which are compounds that can restore the sensitivity of resistant strains to a drug. researchgate.net
In cancer research, chemoresistance is a major challenge. mdpi.com Quinacrine itself has been investigated as a potential agent to reverse chemoresistance to other drugs. mdpi.comnih.gov Studies have shown that quinacrine can restore sensitivity to chemotherapeutic agents like cisplatin (B142131) and vincristine (B1662923). mdpi.com One mechanism by which it may achieve this is by preventing the efflux of other drugs from cancer cells, potentially by inhibiting ATP-dependent efflux pumps like P-glycoproteins. mdpi.com
Another researched strategy involves the simultaneous inhibition of multiple signaling pathways. Quinacrine has been noted for its ability to concurrently induce the p53 tumor suppressor pathway while inhibiting the NF-κB signaling pathway, which is involved in cell survival and resistance. nih.govnih.gov This polypharmacological activity makes it a candidate for overcoming resistance that arises from the activation of alternative survival pathways. mdpi.com
Development of Novel Formulations and Delivery Systems in Research
To enhance the therapeutic efficacy and overcome limitations of conventional drug delivery, research is focused on developing novel formulations of quinacrine.
Nanoparticle-based systems are being explored to improve the delivery of quinacrine, offering advantages like enhanced solubility, targeted delivery, and controlled release. tsijournals.combohrium.com These systems can be engineered to accumulate at specific sites, such as tumors, through effects like the enhanced permeability and retention (EPR) effect. nih.gov
Different types of nanoparticles are being investigated:
Polymeric Nanoparticles : These can be tailor-made for controlled drug release and can be surface-modified to target specific cells or tissues. nih.gov Inhalable bovine serum albumin-coated quinacrine nanoparticles have been developed and shown to be effective in three-dimensional culture models of non-small cell lung cancer. mdpi.com
Liposomes : These are vesicles composed of phospholipid bilayers that can encapsulate drugs, protecting them from degradation and allowing for surface modifications for targeted delivery. youtube.com Research has demonstrated that stealthy liposomal formulations of vincristine combined with quinacrine have enhanced therapeutic effects on multi-drug resistant human leukemia cells. nih.gov
Nanoemulsions : These systems can significantly improve the solubility and absorption of poorly soluble drugs like quinacrine. youtube.com
Research has shown that nanoformulations of quinacrine can exhibit much better synergy and enhanced antiproliferative effects compared to the drug in its free solution form. mdpi.com For instance, quinacrine-loaded nanoparticles derived from the seaweed Undaria pinnatifida enhanced the effect of quinacrine by nearly 5.7-fold in pancreatic cancer models. mdpi.com
Table 2: Research on Nanoparticle-Based Delivery of Quinacrine
| Nanoparticle Type | Research Finding | Application Context | Citations |
|---|---|---|---|
| Fucoidan (B602826) Nanoparticles | Enhanced quinacrine's effect by 5.7-fold; induced 68% tumor reduction in xenograft models. | Pancreatic Cancer | mdpi.com |
| Bovine Serum Albumin-coated Nanoparticles | Developed as an inhalable formulation; showed high effectiveness on NSCLC cells in 3D culture. | Non-Small Cell Lung Cancer (NSCLC) | mdpi.com |
| Liposomes | Used in combination with liposomal vincristine to enhance effects on multi-drug resistant leukemia cells. | Leukemia | nih.gov |
Sustained-release (SR) formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration for a specific period. ijpsjournal.comgsconlinepress.com The primary goals of this research are to reduce dosing frequency, improve patient compliance, and minimize fluctuations in plasma drug levels, which can reduce side effects. ijpsjournal.com
For compounds like quinacrine, which has a half-life of five to fourteen days, sustained-release formulations could offer further optimization of its therapeutic window. nih.gov Research in this area often involves embedding the active drug within a matrix system, commonly made of natural or synthetic polymers like Hydroxypropyl Methylcellulose (HPMC) or Eudragit. ijpsjournal.comgsconlinepress.com The release of the drug is then controlled, primarily through diffusion from the matrix. gsconlinepress.com
While specific research on sustained-release formulations of this compound is less documented in the provided results, the principles are widely applied to similar molecules like quinine (B1679958) sulphate. ijpsjournal.com For example, research on quinine sulphate microparticles demonstrated an entrapment efficiency of 93% and showed a modified-release profile in in-vitro studies. researchgate.net Such research provides a framework for the potential development of sustained-release quinacrine tablets.
Pharmacological Interactions and Their Implications for Research Design
Understanding the pharmacological interactions of this compound is crucial for designing preclinical and clinical research, ensuring both safety and the validity of the results. Quinacrine can interact with a variety of other drugs, potentially altering their concentration or effects.
In research settings, particularly in clinical trials, protocols must account for these potential interactions. For example, a phase I trial of quinacrine and erlotinib specified that patients on warfarin (B611796) were eligible only if their dosage was stable and their INR was closely monitored. clinconnect.io The trial also excluded patients who had recently received other anti-cancer agents to avoid confounding results. clinconnect.io
Quinacrine is known to interact with drugs at the metabolic level. It can decrease the metabolism of numerous compounds, including erlotinib, etoposide, and dasatinib. drugbank.com Conversely, its own metabolism can be affected by other drugs; for instance, it can be decreased by fluconazole (B54011) or increased by daunorubicin. drugbank.com These interactions are critical considerations in research design, especially when quinacrine is studied as part of a combination therapy. The potential for synergistic effects is a key area of investigation. mdpi.com
Furthermore, pre-existing conditions can influence the effects of quinacrine. It is used with caution in research subjects with liver disease or G-6-PD deficiency due to risks of hepatotoxicity and hemolytic anemia, respectively. drugs.com These factors must be screened for and monitored during clinical studies.
Methodological Approaches and Research Tools
In Vitro Cellular Models and Assays
The investigation of Quinacrine (B1676205) hydrochloride's mechanisms of action at the cellular level relies heavily on a variety of established in vitro models and assays. Cancer cell lines are the predominant tools, allowing for controlled studies into the compound's effects on specific cellular processes.
Cell Viability and Proliferation Assays: To quantify the cytotoxic and cytostatic effects of quinacrine, researchers commonly employ assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. researchgate.netnih.gov Studies have demonstrated that quinacrine reduces cell viability in a concentration-dependent manner across a range of cancer cell lines, including those from head and neck squamous cell carcinoma (HNSCC), ovarian cancer, non-small cell lung cancer (NSCLC), and breast cancer. escholarship.orgnih.govnih.govnih.gov For instance, in NSCLC cell lines A549 and NCI H520, exposure to quinacrine at concentrations from 5 to 20 μM resulted in a dose-dependent decrease in viability. nih.gov
Apoptosis Assays: The induction of programmed cell death, or apoptosis, is a key mechanism of many anticancer agents. Flow cytometry with Annexin V and propidium (B1200493) iodide staining is a standard method to detect and quantify apoptotic cells following quinacrine treatment. escholarship.org Evidence of apoptosis is further substantiated by observing nuclear fragmentation through DAPI staining and detecting the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of caspase activation. nih.govmdpi.com Studies have confirmed that quinacrine induces apoptosis in breast cancer and NSCLC cells. nih.govnih.gov
Autophagy Assays: Quinacrine is known to interfere with the autophagic process, a cellular degradation and recycling pathway. escholarship.org Western blot analysis is used to monitor the levels of key autophagy marker proteins, such as LC3B and p62/SQSTM1. An increase in the lipidated form of LC3B (LC3B-II) and alterations in p62 levels indicate a modulation of autophagic flux. nih.gov In ovarian cancer cells, quinacrine treatment leads to the induction of LC3B-II, suggesting an accumulation of autophagosomes. nih.gov
Cell Migration and Invasion Assays: To assess the impact of quinacrine on cancer cell motility and metastatic potential, researchers utilize scratch-wound healing assays and Transwell chamber assays. nih.govmdpi.com In a wound-healing assay, a "scratch" is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. Results from such assays have shown that quinacrine can inhibit the migration of cancer cells. mdpi.com
Table 1: Summary of In Vitro Assays Used to Evaluate Quinacrine Hydrochloride
| Assay Type | Purpose | Example Cell Lines | Key Findings |
|---|---|---|---|
| Cell Viability (MTT) | To measure metabolic activity as an indicator of cell viability. | HNSCC cell lines, Ovarian cancer (OV2008, HeyA8), NSCLC (A549, NCI H520) | Dose-dependent reduction in cell viability. escholarship.orgnih.govnih.gov |
| Apoptosis (Flow Cytometry, DAPI, Western Blot) | To detect and quantify programmed cell death. | Breast cancer (MCF-7), Colorectal cancer (HCT 116) | Increased apoptotic cell populations and nuclear fragmentation. nih.govmdpi.com |
| Autophagy (Western Blot) | To monitor the modulation of the autophagic pathway. | Ovarian cancer (OV2008/C13, HeyA8/HeyA8MDR) | Induction of LC3B-II and clearance of p62, indicating autophagy modulation. nih.gov |
| Cell Migration (Wound-Healing Assay) | To assess the effect on cancer cell motility. | Breast cancer (MCF-7), Colorectal cancer (HCT 116) | Inhibition of cell migration into the denuded zone. nih.govmdpi.com |
In Vivo Animal Models and Xenograft Studies
To evaluate the therapeutic potential of this compound in a more complex biological system, researchers utilize in vivo animal models, particularly xenograft studies in mice. nih.gov These models involve the subcutaneous or intraperitoneal injection of human cancer cells into immunocompromised mice, which then develop tumors that can be monitored and treated. nih.govamegroups.org
BALB/c nude mice are frequently used for these studies. amegroups.orgnih.gov Research on head and neck squamous cell carcinoma (HNSCC) has shown that oral administration of quinacrine, in combination with cisplatin (B142131), significantly inhibited tumor growth compared to control groups or cisplatin alone. escholarship.org In this model, the median time for tumors to reach their maximum permitted volume was extended, demonstrating a reduction in tumor burden. escholarship.org
Similarly, xenograft models have been instrumental in studying quinacrine's effects on other cancers. In breast cancer stem cell research, xenografted mice treated with quinacrine showed a reduction in tumor volume and decreased expression of metastatic markers. amegroups.org For ovarian cancer, mice bearing HeyA8MDR cell-derived tumors showed suppressed tumor growth and ascites formation when treated with quinacrine, both alone and in combination with carboplatin (B1684641). nih.gov Studies on oral cancer using xenograft mice also reported a reduction in tumor volume following treatment with quinacrine-based nanoparticles. nih.gov These in vivo experiments are crucial for validating the anti-tumor effects observed in in vitro studies and for providing a preclinical basis for potential human trials. researchgate.net
Table 2: Examples of In Vivo Xenograft Studies with this compound
| Cancer Type | Animal Model | Cell Line(s) | Key Findings |
|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | BALB/c mice | HNSCC primary samples | Quinacrine plus cisplatin significantly inhibited tumor outgrowth and reduced tumor burden. escholarship.org |
| Breast Cancer | BALB/c mice | Breast cancer stem cells (mBCSCs) | Reduction in tumor volume and decreased expression of metastatic and angiogenic markers. amegroups.org |
| Ovarian Cancer | Nude mice | HeyA8MDR | Suppressed tumor growth and ascites, especially in combination with carboplatin. nih.gov |
| Oral Cancer | BALB/c mice | SCC-9 | Reduction in tumor volume and induction of apoptotic markers in tumor tissue. nih.gov |
Advanced Imaging and Spectroscopic Techniques in Mechanism Elucidation
A deeper understanding of how this compound interacts with cellular components at a molecular level is achieved through advanced imaging and spectroscopic techniques. criver.comfrontiersin.org These methods provide structural and dynamic information crucial for elucidating its mechanism of action.
Spectroscopic Techniques: UV-visible absorption and fluorescence spectroscopy are used to study the interaction between quinacrine and biological macromolecules like nucleic acids. Changes in the absorption and fluorescence spectra of quinacrine upon binding to DNA indicate an interaction is occurring. Surface-Enhanced Raman Spectroscopy (SERS) provides more detailed structural information, allowing researchers to identify the specific moieties of both the drug and the macromolecule that are directly involved in the interaction. SERS studies have revealed that quinacrine interacts with polynucleotides via ring stacking and that the strength of this interaction is highly dependent on the nucleic acid sequence. Electrochemical Impedance Spectroscopy (EIS) has been used to investigate quinacrine's permeability across model lipid bilayers, revealing how membrane composition affects drug transport.
Advanced Imaging: Confocal fluorescence lifetime imaging (FLIM) and fluorescence lifetime correlation spectroscopy (FLCS) are powerful tools for studying the drug's influence on the fluidity and dynamics of cell membranes. By using fluorescently labeled lipids in a model membrane, these techniques can measure changes in lipid diffusivity upon quinacrine binding. Such studies have shown that quinacrine can either increase or decrease lipid mobility depending on the membrane's cholesterol content, providing insights into its interaction with the cell membrane.
Table 3: Imaging and Spectroscopic Techniques Used in Quinacrine Research
| Technique | Application | Information Gained |
|---|---|---|
| UV-visible Absorption & Fluorescence Spectroscopy | Studying quinacrine's interaction with nucleic acids. | Confirmation of binding and characterization of interaction strength. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Elucidating the structural details of quinacrine-DNA and quinacrine-membrane interactions. | Identification of specific molecular groups involved in binding and permeation. |
| Electrochemical Impedance Spectroscopy (EIS) | Measuring permeability of quinacrine across artificial lipid membranes. | Understanding the role of membrane composition (e.g., cholesterol) in drug transport. |
| Fluorescence Lifetime Imaging/Spectroscopy (FLIM/FLCS) | Probing the influence of quinacrine on lipid membrane dynamics. | Measurement of changes in lipid diffusivity, indicating alterations in membrane fluidity. |
Omics-Based Approaches
Omics-based technologies, which allow for the large-scale study of biological molecules, are beginning to unravel the complex cellular responses to this compound. These approaches provide a global view of the changes in gene expression and protein profiles, offering a more comprehensive understanding than single-target analyses. researchgate.net
Gene Expression Profiling (Transcriptomics): RNA sequencing (RNA-seq) has been employed to investigate the global transcriptomic changes induced by quinacrine in cancer cells. In a study on mesothelioma, RNA-seq revealed that quinacrine alters the expression of over 3,000 genes in cells with inactivating NF2 mutations, a significantly different genetic response compared to cells with wildtype NF2. nih.gov This highlights the compound's ability to exert distinct effects based on the genetic background of the cancer. Furthermore, targeted gene expression analyses using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) have been used to validate specific findings. For example, studies in ovarian cancer cells confirmed that quinacrine significantly increases the mRNA levels of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. escholarship.org This upregulation was observed regardless of the p53 status of the cells, indicating a broad mechanism of action. escholarship.org
Proteomics: While large-scale, unbiased proteomic studies on quinacrine are not yet widely reported in the literature, targeted protein analyses are common. Western blotting is the standard method used to confirm that changes in gene expression translate to the protein level. Following quinacrine treatment, researchers have documented changes in the expression of numerous proteins critical to cancer cell survival and death. These include the upregulation of pro-apoptotic proteins like Bax, p53, and p21, and the downregulation of anti-apoptotic proteins such as Bcl-xL. nih.gov The analysis of protein expression is crucial for confirming the functional consequences of the transcriptomic alterations induced by quinacrine.
Table 4: Omics-Based Methodologies in Quinacrine Research
| Omics Approach | Technique | Application | Key Findings |
|---|---|---|---|
| Transcriptomics | RNA Sequencing (RNA-seq) | Global gene expression analysis in mesothelioma cells. | Quinacrine alters over 3,000 genes in NF2-mutant cells, showing a genotype-specific response. nih.gov |
| Transcriptomics | RT-qPCR | Validation of specific gene expression changes. | Significant increase in DR5 mRNA levels in ovarian cancer cells. escholarship.org |
| Proteomics (Targeted) | Western Blot | Analysis of specific protein expression levels. | Upregulation of p53, p21, Bax; downregulation of Bcl-xL in breast cancer cells. nih.gov |
Computational and Machine Learning Models in Drug Repurposing Discovery
The rediscovery of this compound as a potential anticancer agent is a prime example of drug repurposing. Computational and machine learning (ML) models are increasingly vital tools in this process, accelerating the identification of new uses for existing drugs by analyzing vast datasets.
These computational strategies can be broadly categorized. Target-oriented approaches use methods like molecular docking to predict the binding affinity of a drug to a known cancer-related protein target. Drug-oriented approaches analyze the physicochemical and structural properties of drugs to find similarities with known anticancer agents. Disease-oriented methods analyze disease-specific data, such as gene expression profiles from tumors, to identify drugs that might reverse the disease signature. mdpi.com
Machine learning algorithms, such as decision trees, random forests, and support vector machines, can be trained on large datasets of compounds with known biological activities. In the context of drug discovery, these models learn the relationship between a molecule's chemical structure (represented by molecular descriptors) and its biological activity (e.g., anticancer potency). Once trained, these models can screen virtual libraries of existing drugs, like quinacrine, to predict their potential efficacy against new targets or diseases. For example, ML models have been used to identify chemical features associated with antimalarial activity, the original indication for quinacrine, demonstrating the power of these techniques to classify compounds based on their properties. Such in silico approaches save significant time and resources by prioritizing promising candidates for subsequent in vitro and in vivo testing.
Clinical Study Designs and Methodological Challenges in Human Trials
The translation of preclinical findings on this compound into clinical application requires carefully designed human trials. A phase II, single-agent clinical trial was conducted to evaluate quinacrine in patients with androgen-independent prostate cancer (NCT00417274). This was an open-label, uncontrolled study designed to assess the efficacy of the drug, with the primary outcome measured by changes in Prostate-Specific Antigen (PSA) levels. Patients were monitored for response, and those showing a complete or partial response, or stable disease, could continue therapy. Other phase I studies have explored quinacrine in combination with other agents, such as erlotinib (B232) for non-small cell lung cancer, to assess safety and optimal dosing in a combinatorial setting.
Conducting clinical trials, particularly for repurposed drugs, presents several methodological challenges.
Patient Selection: Identifying the patient populations most likely to benefit is a significant hurdle. As preclinical data suggests quinacrine's efficacy may be dependent on a tumor's genetic background (e.g., NF2 mutation status), future trials may need to incorporate biomarker-driven enrichment strategies for patient selection.
Combination Therapies: When testing quinacrine in combination with other drugs, it can be challenging to attribute efficacy and toxicity to the individual components and to determine the optimal scheduling and dosing of each agent.
Trial Design: Traditional randomized controlled trials (RCTs) are the standard for establishing efficacy. However, for rare cancers or specific molecular subtypes, alternative designs like basket trials (testing a drug on multiple cancers with the same biomarker) or umbrella trials (testing multiple drugs on one cancer type) may be more efficient.
Overcoming these challenges is essential for rigorously evaluating the clinical utility of this compound as a repurposed therapeutic agent.
Future Research Directions and Unresolved Questions
Deepening Understanding of Polypharmacological Mechanisms
A significant area of future research lies in further elucidating the polypharmacological nature of quinacrine (B1676205). mdpi.comnih.gov The term "polypharmacology" refers to the capacity of a single drug to bind to and modulate multiple molecular targets, leading to a cascade of clinical effects. nih.gov This multi-targeted "shotgun" approach is considered a beneficial attribute, particularly in complex diseases like cancer. archbreastcancer.comnih.gov
Identifying and Validating Novel Molecular Targets and Pathways
While quinacrine's interaction with DNA is a known mechanism, research indicates its effects extend far beyond simple intercalation. nih.govdrugbank.com Identifying and validating new molecular targets and signaling pathways affected by quinacrine is a critical frontier for research. archbreastcancer.com
Recent studies have implicated quinacrine in the modulation of numerous signaling pathways crucial to disease progression, including:
WNT (Wingless-related integration site) archbreastcancer.com
Notch (Neurogenic locus notch homolog protein) archbreastcancer.com
Hedgehog archbreastcancer.com
MAPK (Mitogen-activated protein kinase) archbreastcancer.com
EGFR (Epidermal growth factor receptor) archbreastcancer.com
AKT archbreastcancer.comnih.gov
TGF (Transforming growth factor) archbreastcancer.com
Additionally, quinacrine has been shown to inhibit enzymes like phospholipase A2 and proteins involved in multidrug resistance, such as P-glycoprotein. drugbank.comcaymanchem.com Future research should focus on validating these interactions and determining their relevance in specific pathological conditions. For instance, RNA sequencing has revealed that quinacrine induces different genetic expression responses in cells with specific mutations, such as NF2, but the associated signaling pathways are not yet clearly defined. frontiersin.org
| Potential Molecular Target/Pathway | Reported Effect of Quinacrine | Associated Disease Context |
|---|---|---|
| p53 Signaling | Activation and Stabilization mdpi.comnih.gov | Cancer mdpi.com |
| NF-κB Signaling | Inhibition mdpi.comnih.gov | Cancer, Inflammation mdpi.comnih.gov |
| WNT/Notch/Hedgehog Pathways | Modulation archbreastcancer.com | Cancer archbreastcancer.com |
| Phospholipase A2 | Inhibition drugbank.comnih.gov | Inflammation, Viral Infections drugbank.comnih.gov |
| P-glycoprotein (ABCB1) | Inhibition mdpi.comcaymanchem.com | Chemoresistance in Cancer mdpi.com |
| FACT (Facilitates Chromatin Transcription) | Chromatin Trapping elsevierpure.com | Cancer elsevierpure.com |
| Death Receptor 5 (DR5) | Induction and Reduced Degradation nih.gov | Ovarian Cancer nih.gov |
Exploring Efficacy in Emerging Disease Areas
Historically used for malaria and giardiasis, the therapeutic applications of quinacrine are expanding. mdpi.comdrugbank.com Its anti-inflammatory, antiviral, and antiprion properties suggest its potential utility in a range of emerging disease areas that warrant further investigation. nih.govnih.gov
Autoimmune and Inflammatory Diseases: Quinacrine has shown possible efficacy against autoimmune conditions like lupus erythematosus and rheumatoid arthritis. pccarx.comnih.gov Its ability to induce apoptosis in inflammatory cells suggests it could be effective against other autoimmune diseases like colitis. nih.gov
Prion Diseases: The compound has been evaluated for its ability to prevent the misfolding of prion proteins, a key mechanism in fatal neurodegenerative disorders such as Creutzfeldt-Jakob disease. caymanchem.comnih.gov
Viral Infections: Research has identified quinacrine as a potential inhibitor of various RNA viruses. nih.govresearchgate.net It has been identified as a potent in vitro inhibitor of the Ebola virus and has shown activity against SARS-CoV-2 replication in laboratory settings. researchgate.netresearchgate.net The mechanisms are thought to involve raising the pH of acidic organelles and binding to viral nucleic acids. nih.govresearchgate.net
Optimizing Combination Therapies and Synergistic Regimens
A particularly promising avenue of research is the use of quinacrine in combination therapies. mdpi.com Studies have consistently demonstrated that quinacrine can act synergistically with other therapeutic agents, enhancing their efficacy and potentially allowing for lower, less toxic doses. mdpi.comelsevierpure.com This synergistic potential has been observed with a wide range of drugs across different cancer types.
For example, quinacrine has been reported to enhance the effects of:
Cytotoxic Drugs: Including carboplatin (B1684641) in ovarian cancer and temozolomide (B1682018) in glioblastoma. mdpi.com
Targeted Therapies: Such as imatinib (B729) in gastrointestinal stromal tumors and erlotinib (B232) in non-small cell lung cancer. mdpi.com
PARP Inhibitors: Including Rucaparib in ovarian cancer cells. mdpi.com
TRAIL Ligands: In ovarian cancer, quinacrine sensitizes resistant cells to TRAIL-induced apoptosis by increasing the expression of the DR5 receptor. mdpi.comnih.gov
These findings open new frontiers for exploring further combinations, including with immunotherapies and therapeutic monoclonal antibodies. mdpi.com Future clinical studies are needed to determine the optimal dosing and scheduling for these synergistic regimens.
| Combination Agent | Cancer Type | Observed Synergistic Effect |
|---|---|---|
| Carboplatin | Ovarian Cancer mdpi.com | Enhanced Cytotoxicity mdpi.com |
| Temozolomide | Glioblastoma Multiforme mdpi.com | Enhanced Cytotoxicity mdpi.com |
| Imatinib | Gastrointestinal Stromal Tumors (GIST) mdpi.com | Reversal of Resistance via Autophagy Inhibition mdpi.com |
| Erlotinib | Non-Small Cell Lung Cancer mdpi.com | Enhanced Therapeutic Effect mdpi.com |
| Rucaparib (PARP Inhibitor) | Ovarian Cancer mdpi.com | Enhanced Cytotoxicity mdpi.com |
| TRAIL (TNF-related apoptosis-inducing ligand) | Ovarian Cancer mdpi.comnih.gov | Reversal of TRAIL Resistance nih.gov |
Addressing Challenges in Clinical Translation and Resistance Mechanisms
Despite promising preclinical data, the clinical translation of quinacrine has faced challenges, with tumor responses in trials not always meeting expectations. frontiersin.org A key area for future research is to bridge this gap between laboratory findings and clinical efficacy. This involves identifying predictive biomarkers to select patient populations most likely to respond to quinacrine treatment. nih.gov
Furthermore, understanding and overcoming mechanisms of resistance to quinacrine is crucial. mdpi.com In cancer, chemoresistance can arise from various factors, including the active pumping of the drug out of cells by ATP-dependent efflux pumps like P-glycoproteins. mdpi.com Cancer cells can also activate alternative signaling pathways, such as FGFR1, PI3K/mTOR, and Wnt-TCF, to bypass the therapeutic blockade. mdpi.com In parasitic diseases like malaria, resistance has been linked to mutations in transporters such as the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT), which mediates drug efflux from its site of action. nih.gov Research is needed to determine if similar resistance mechanisms are relevant in other diseases and to develop strategies to circumvent them.
Advanced Drug Delivery and Formulation Research for Enhanced Efficacy
Innovations in drug delivery and formulation represent a critical strategy for enhancing the therapeutic index of quinacrine. quinacrine.orgtandfonline.com Future research should focus on developing advanced delivery systems to improve efficacy, reduce potential toxicity, and control the release of the drug.
Nanoparticle Formulations: Nanoparticle-based delivery systems offer advantages such as enhanced permeabilization and retention in tumors. mdpi.com Studies have explored hybrid gold and silver-based nanoparticles of quinacrine, as well as quinacrine-loaded fucoidan (B602826) nanoparticles, which have demonstrated increased tumor reduction in preclinical cancer models compared to the free drug. mdpi.com These nanoformulations can induce cell cycle arrest and apoptosis at much lower concentrations. mdpi.com
Timed-Release Systems: The development of timed-release systems could ensure lower systemic plasma levels, potentially mitigating side effects while maintaining high efficacy at the target site. quinacrine.org Research into incorporating quinacrine into various matrices, such as those made of cholesterol and carnauba wax, has been explored to create long-acting pellets with controlled release profiles. tandfonline.com
Targeted Delivery: Designing delivery systems that specifically target diseased cells or tissues could further improve the risk/benefit profile of quinacrine therapy.
Continued research in these areas will be essential to optimize the delivery and formulation of quinacrine, thereby maximizing its therapeutic potential across a spectrum of diseases. quinacrine.org
Q & A
Q. What are the established mechanisms of action of quinacrine hydrochloride in cancer and parasitology research?
this compound inhibits NF-κB transcription, restoring p53-dependent apoptotic pathways in cancer cells . In parasitology, it disrupts protozoal DNA synthesis, evidenced by its 90% efficacy against Giardia . Methodologically, validate these mechanisms using luciferase-based NF-κB reporter assays and parasite viability tests (e.g., MTT assays) in controlled in vitro models. Include dose-response curves and Western blotting for p53 activation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow engineering controls (e.g., closed-system ventilation) and personal protective equipment (PPE): dust respirators, nitrile gloves, and safety glasses. Decontaminate spills with absorbent materials and dispose of waste via certified hazardous disposal services. Reference OSHA guidelines and TCI America’s safety data sheets for compound-specific hazards .
Q. How should researchers design reproducible cytotoxicity assays for this compound?
Use standardized cell lines (e.g., HeLa or MCF-7) with passage numbers <20. Prepare a 10 mM stock solution in DMSO, diluted in culture media to avoid solvent toxicity. Include triplicate wells, vehicle controls, and a positive control (e.g., doxorubicin). Measure viability via ATP-based luminescence assays, and report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can fluorometric methods be optimized to quantify this compound in complex biological matrices?
Modify AOAC Method 38.231-38.235 by using full baseline scans and excitation/emission wavelengths of 355/495 nm . Validate the method via spike-recovery experiments in plasma (target recovery: 85–115%). For tissue samples, homogenize in PBS and filter through 0.22 µm membranes to reduce background interference. Include a standard curve (0.1–50 µg/mL) with R² > 0.99 .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across studies?
Conduct meta-analyses comparing variables such as cell line origin (primary vs. immortalized), exposure duration (24 vs. 48 hours), and serum content in media. For example, serum proteins may bind quinacrine, reducing effective concentrations. Use multivariate regression to identify confounding factors .
Q. How does this compound synergize with other antineoplastic agents, and what experimental designs validate these interactions?
Test combinations using the Chou-Talalay method: treat cells with quinacrine and cisplatin/5-FU at fixed molar ratios (e.g., 1:1, 1:2). Calculate combination indices (CI) via CompuSyn software; CI < 1 indicates synergy. Validate with apoptosis markers (Annexin V/PI) and mitochondrial membrane potential assays (JC-1 dye) .
Methodological Guidelines for Data Reporting
-
Tables : Include dose-response parameters (e.g., IC₅₀, Hill slope) and statistical tests (e.g., ANOVA with Tukey’s post-hoc). Example:
Cell Line IC₅₀ (µM) 95% CI R² HeLa 12.3 10–15 0.98 MCF-7 8.7 7–10 0.96 -
Figures : Use scatter plots for dose-response data and heatmaps for synergy scores. Avoid excessive chemical structures in graphics .
-
Supplementary Data : Provide raw fluorescence scans, protocol deviations, and cell culture conditions in separate files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
